molecular formula C10H11NO2 B15362243 3,4-dihydro-2H-1-benzopyran-4-carboxamide CAS No. 20426-81-7

3,4-dihydro-2H-1-benzopyran-4-carboxamide

Cat. No.: B15362243
CAS No.: 20426-81-7
M. Wt: 177.20 g/mol
InChI Key: MZVXGANUENNSLY-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzopyran-4-carboxamide is a chemical compound belonging to the class of benzopyran derivatives It is characterized by a fused benzene and pyran ring structure with a carboxamide group attached to the fourth carbon of the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1-benzopyran-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzyl alcohol with a suitable carboxylic acid derivative under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1-benzopyran-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of chromone derivatives.

  • Reduction: Formation of chroman-4-amine derivatives.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3,4-Dihydro-2H-1-benzopyran-4-carboxamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurodegenerative diseases.

  • Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

3,4-Dihydro-2H-1-benzopyran-4-carboxamide is structurally similar to other benzopyran derivatives, such as chromones and flavones. its unique carboxamide group imparts distinct chemical and biological properties. Unlike flavones, which are known for their antioxidant activity, this compound may exhibit different biological activities due to its structural differences.

Comparison with Similar Compounds

  • Chromone

  • Flavone

  • Flavonol

  • Isoflavone

Properties

IUPAC Name

3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVXGANUENNSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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